molecular formula C10H8N2S B14338043 3-(4-Ethenylphenyl)-1,2,5-thiadiazole CAS No. 106339-97-3

3-(4-Ethenylphenyl)-1,2,5-thiadiazole

Cat. No.: B14338043
CAS No.: 106339-97-3
M. Wt: 188.25 g/mol
InChI Key: UKKLZOKPQCCPLE-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazole is a heterocyclic aromatic compound containing sulfur and nitrogen atoms in its five-membered ring. The derivative 3-(4-Ethenylphenyl)-1,2,5-thiadiazole features a 1,2,5-thiadiazole core substituted at the 3-position with a 4-ethenylphenyl group. This structure imparts unique electronic and steric properties due to the conjugation of the ethenyl group with the aromatic thiadiazole ring.

Properties

CAS No.

106339-97-3

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

3-(4-ethenylphenyl)-1,2,5-thiadiazole

InChI

InChI=1S/C10H8N2S/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h2-7H,1H2

InChI Key

UKKLZOKPQCCPLE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=NSN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethenylphenyl)-1,2,5-thiadiazole typically involves the reaction of 4-ethenylphenylamine with thiocarbonyl compounds under specific conditions. One common method is the cyclization of 4-ethenylphenylamine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethenylphenyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiadiazole ring into a dihydrothiadiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethenylphenyl group or the thiadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles; reactions are conducted under mild to moderate conditions depending on the reactivity of the substituents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiadiazole derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

3-(4-Ethenylphenyl)-1,2,5-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(4-Ethenylphenyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Structural and Spectral Comparisons

Key analogs of 3-(4-Ethenylphenyl)-1,2,5-thiadiazole include derivatives with halogen, alkoxy, or acyloxy substituents. Below is a comparative analysis based on substituent effects, molecular weights, and spectral data (Table 1):

Table 1: Structural and Spectral Properties of Selected 1,2,5-Thiadiazole Derivatives

Compound Name Substituents (Position 3) Molecular Weight Key Spectral Features (NMR/IR) Reference
This compound 4-Ethenylphenyl N/A Expected: δ ~7.5–7.8 ppm (aromatic H), IR C=C stretch ~1600 cm⁻¹
3-Benzoyl-4-(3-bromophenyl)-1,2,5-thiadiazole (3b) Benzoyl, 3-bromophenyl 346 NMR: δ 7.2–8.1 ppm (aromatic H); IR: C=O ~1700 cm⁻¹
3-(4-Chlorophenyl)-4-(4-methoxybenzoyl)-1,2,5-thiadiazole (3e) 4-Chlorophenyl, 4-methoxybenzoyl 330 NMR: δ 3.8 ppm (OCH₃), δ 7.4–8.0 ppm (aromatic H)
3-Trifluoromethyl-4-(2-naphthoyl)-1,2,5-thiadiazole (3j) Trifluoromethyl, 2-naphthoyl 308 NMR: δ 7.5–8.5 ppm (naphthyl H); IR: C=O ~1680 cm⁻¹
Xanomeline (1,2,5-thiadiazole derivative) Hexyloxy, tetrahydropyridinyl N/A Structural role in muscarinic receptor modulation

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Halogens (e.g., Cl in 3e) and trifluoromethyl groups (3j) reduce electron density on the thiadiazole ring, enhancing electrophilic reactivity.
  • Spectral Shifts : Acyloxy substituents (e.g., benzoyl in 3b) introduce strong IR carbonyl stretches (~1700 cm⁻¹), absent in the ethenyl-substituted analog.

Electronic and Material Properties

Table 2: Electronic Properties of Thiadiazole-Based Polymers

Polymer (D-A Ratio) Acceptor Group Band Gap (Eg) Application Potential Reference
p-TdQ-TT (2:1) [1,2,5]thiadiazolo[3,4-g]quinoxaline Narrow Conductive polymers
p-BBT-DTT (2:1) Benzobis[1,2,5]thiadiazole Narrow High charge-carrier mobility
Hypothetical: Ethenylphenyl-TT This compound Predicted Narrow Organic photovoltaics, sensors

Key Observations :

  • The ethenyl group’s conjugation capability may rival benzobis(thiadiazole) (BBT) in reducing Eg and enhancing charge transport, similar to p-BBT-DTT .
  • Compared to halogenated analogs (e.g., 3e), the ethenyl substituent likely improves solubility and processability in polymer matrices due to reduced polarity.

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